1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid
Description
1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group, a cyclopropane ring, and a 4-cyanophenylamino substituent. The cyano group (-CN) is a strong electron-withdrawing substituent, influencing electronic distribution, acidity of the carboxylic acid, and interactions with biological targets.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(4-cyanoanilino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-7-8-1-3-9(4-2-8)13-11(5-6-11)10(14)15/h1-4,13H,5-6H2,(H,14,15) |
InChI Key |
DLYCEBKHTLPBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The compound’s structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
Table 1: Substituent Variations and Their Impacts
Key Observations :
- The cyano group provides moderate electron withdrawal compared to nitro (-NO₂) but greater than halogens (-Cl, -Br) .
- Amino groups (-NH₂) increase solubility but may reduce metabolic stability compared to -CN .
Positional Isomerism
Table 2: Meta vs. Para Substitution Comparisons
Key Observations :
Cyclopropane Ring vs. Larger Rings
Table 3: Ring Size and Stability Comparisons
Key Observations :
- Cyclopropane’s strain enhances reactivity, making it valuable in irreversible enzyme inhibitors .
- Larger rings (cyclobutane/cyclopentane) trade reactivity for stability, limiting their use in dynamic biological systems .
Functional Group Variations
Table 4: Functional Group Impacts on Bioactivity
Key Observations :
- Carboxylic acid (-COOH) is critical for hydrogen bonding but may limit bioavailability .
- Trifluoroacetamido groups improve pharmacokinetics but introduce synthetic complexity .
Biological Activity
Overview
1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid, also known as 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid, is an organic compound with significant potential in medicinal chemistry. Its unique structural features allow for various biological interactions, making it a subject of interest in drug development and biochemical research.
- Chemical Formula: CHNO
- Molecular Weight: 187.2 g/mol
- IUPAC Name: 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid
- Appearance: Powder
Biological Activity
The biological activity of 1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid has been investigated in various studies, revealing its potential as a biochemical probe and therapeutic agent.
The compound may exert its effects through several mechanisms:
- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
- Receptor Modulation: It may act as an agonist or antagonist at various receptor sites.
- Nucleic Acid Interaction: The compound can intercalate into DNA or RNA, potentially affecting their function.
Case Studies and Experimental Data
Recent studies have highlighted the compound's biological relevance:
-
Anticancer Activity:
- In vitro assays demonstrated that 1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. The IC values indicate its potency in inhibiting cell proliferation.
-
Anti-inflammatory Properties:
- The compound has shown promise in reducing inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases.
-
Antimicrobial Effects:
- Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its mechanism and efficacy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
